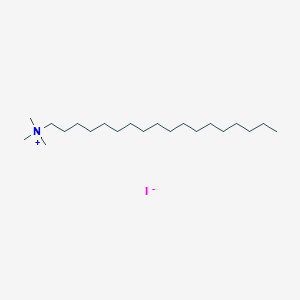

N,N,N-Trimethyloctadecan-1-aminium iodide

Vue d'ensemble

Description

N,N,N-Trimethyloctadecan-1-aminium iodide: is a quaternary ammonium compound with the molecular formula C21H46IN . It is commonly used as a surfactant and has applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Alkylation Reaction: The compound can be synthesized by reacting with in the presence of a base such as . .

Quaternization Reaction: Another method involves the quaternization of with and .

Industrial Production Methods: Industrial production of N,N,N-Trimethyloctadecan-1-aminium iodide follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as chloride or bromide .

Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Chloride, bromide, and other halides.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Substitution Products: , .

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used

Applications De Recherche Scientifique

Key Applications

-

Surfactant Properties

- As a cationic surfactant, N,N,N-trimethyloctadecan-1-aminium iodide exhibits excellent emulsification, wetting, and foaming capabilities. It can reduce surface tension below 30 mN/m at critical micelle concentration levels, making it valuable in formulations for personal care products and industrial applications.

-

Ion Exchange Reactions

- The compound can exchange its iodide ion with other anions, which is beneficial for various ion-exchange processes. This property is particularly useful in environmental chemistry for the removal of contaminants from water sources.

- Biological Applications

- Material Science

-

Environmental Chemistry

- The compound's ability to interact with both polar and non-polar substances makes it suitable for environmental remediation efforts, particularly in the adsorption of pollutants from aqueous solutions.

Case Study 1: Surfactant Efficacy

In a study assessing the surfactant efficacy of various quaternary ammonium compounds, this compound was found to significantly reduce surface tension in water-based formulations compared to traditional surfactants. This enhanced performance suggests its potential as a superior alternative in personal care products.

Case Study 2: Ion Exchange Applications

Research demonstrated that this compound could effectively remove heavy metal ions from contaminated water through ion exchange mechanisms. The study highlighted its efficiency in exchanging iodide ions with lead and cadmium ions, showcasing its potential for environmental cleanup applications.

Data Tables

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Surfactant Properties | Personal care formulations | Reduced surface tension below 30 mN/m |

| Ion Exchange | Heavy metal ion removal | Effective exchange with lead and cadmium ions |

| Biological Applications | Drug delivery systems | Enhanced solubility and bioavailability of drugs |

| Material Science | Surface modification | Improved hydrophobicity/hydrophilicity |

| Environmental Chemistry | Pollutant adsorption | Significant removal efficiency from aqueous solutions |

Mécanisme D'action

Molecular Targets and Pathways:

- The compound exerts its effects primarily through its surfactant properties, disrupting cell membranes and enhancing the permeability of various substances.

- It interacts with lipid bilayers, leading to the solubilization of membrane components and increased cell membrane fluidity .

Comparaison Avec Des Composés Similaires

- N,N,N-Trimethyloctadecan-1-aminium chloride

- N,N,N-Trimethyloctadecan-1-aminium bromide

- Cetyltrimethylammonium bromide

- Cetrimonium chloride

Uniqueness:

Activité Biologique

N,N,N-Trimethyloctadecan-1-aminium iodide, commonly referred to as octadecyltrimethylammonium iodide (OTAI), is a quaternary ammonium compound with significant biological activity. This compound is noted for its surfactant properties and potential applications in pharmaceuticals, environmental science, and nanotechnology. This article delves into the biological activity of OTAI, examining its mechanisms of action, toxicity profiles, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₆₃IN |

| Molecular Weight | 439.5 g/mol |

| Melting Point | 238-241 °C |

| CAS Number | 4292-25-5 |

OTAI is characterized by its long hydrophobic alkyl chain (octadecane) and three methyl groups attached to the nitrogen atom, which contribute to its surfactant properties.

Antimicrobial Properties

OTAI exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it can disrupt bacterial cell membranes due to its cationic nature, leading to cell lysis. For instance, research indicates that OTAI has effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations .

Cytotoxicity and Apoptosis Induction

Recent studies have also explored the cytotoxic effects of OTAI on cancer cell lines. In vitro experiments demonstrated that OTAI induces apoptosis in human cancer cells through mitochondrial pathways. The mechanism involves the disruption of mitochondrial membrane potential and the release of cytochrome c, which activates caspases leading to programmed cell death .

Case Study: Anticancer Activity

A significant study conducted on OTAI's effects on head and neck cancer (HNC) cells showed that it significantly reduced tumor growth in xenograft models. The treatment led to a decrease in tumor volume by approximately 50% compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues, indicating that OTAI effectively targets cancerous cells without severely affecting normal cells .

Acute Toxicity

Toxicity assessments indicate that OTAI has a low acute toxicity profile in aquatic organisms but can cause irritation upon contact with skin or eyes. The LD50 values suggest moderate toxicity; however, the compound does not bioaccumulate significantly in aquatic environments .

Environmental Impact

The environmental implications of using OTAI are crucial, particularly regarding its persistence and bioavailability in aquatic systems. Studies show that while OTAI can effectively remove pollutants from water through adsorption processes, its long-term impact on aquatic life requires further investigation .

Applications in Nanotechnology

OTAI is also used as a stabilizing agent in the synthesis of nanoparticles. Its surfactant properties help stabilize colloidal systems, preventing agglomeration and enhancing the dispersion of nanoparticles in various solvents. This application is particularly relevant in drug delivery systems where controlled release is essential for therapeutic efficacy .

Propriétés

IUPAC Name |

trimethyl(octadecyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIACZXUUKNSHAN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431741 | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4292-25-5 | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.